2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.: 898624-20-9
Cat. No.: VC7036270
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898624-20-9 |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.46 |
| IUPAC Name | N-(3-methoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H20N4O4S/c1-27-15-8-6-13(7-9-15)10-17-19(26)22-20(24-23-17)29-12-18(25)21-14-4-3-5-16(11-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,21,25)(H,22,24,26) |
| Standard InChI Key | NPYXPQNTLRXAAS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |
Introduction
The compound 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a triazine-based derivative with a molecular formula of and a molecular weight of 412.46 g/mol. This compound features a triazine core, a well-known scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Triazine derivatives have been extensively studied for their anticancer properties. The compound’s structure suggests potential antiproliferative activity due to:
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The presence of the triazine core, which is known to inhibit various enzymes involved in cancer cell growth.
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Methoxy substituents that enhance lipophilicity and facilitate cell membrane penetration.
Similar compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Triazine Analog 1 | MCF-7 | |
| Triazine Analog 2 | HCT-116 | |
| Triazine Analog 3 | HepG2 |
Mechanisms of action include apoptosis induction and inhibition of key signaling pathways such as EGFR/PI3K/AKT/mTOR.
Antimicrobial Activity
The compound is also a promising candidate for antimicrobial applications:
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Triazole derivatives are known for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
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Structural modifications in the phenyl rings can enhance binding affinity to bacterial targets.
SAR studies indicate that the methoxy groups improve antibacterial activity by increasing hydrophobic interactions within bacterial enzymes.
Anti-inflammatory Potential
Preliminary molecular docking studies suggest that the compound may act as an inhibitor of inflammatory mediators like 5-lipoxygenase (5-LOX). This activity could make it a candidate for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves:
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Formation of the triazine core through cyclization reactions.
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Functionalization with methoxybenzyl and methoxyphenyl groups.
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Introduction of the sulfanyl-acetamide moiety.
Characterization techniques include:
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Verifies molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups like amides and sulfides.
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